molecular formula C10H7F3O4 B12640855 2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid

2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B12640855
M. Wt: 248.15 g/mol
InChI Key: SDCMENAXLZCVLB-UHFFFAOYSA-N
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Description

2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the introduction of the trifluoromethoxy group to a phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction can produce alcohols, and substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability .

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16)

InChI Key

SDCMENAXLZCVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)OC(F)(F)F

Origin of Product

United States

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